molecular formula C10H12N2O3 B12273211 2-(4-Acetamidophenyl)-N-hydroxyacetamide

2-(4-Acetamidophenyl)-N-hydroxyacetamide

Cat. No.: B12273211
M. Wt: 208.21 g/mol
InChI Key: FGDRCFYUWICTBX-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenyl)-N-hydroxyacetamide is a chemical compound known for its analgesic and antipyretic properties. It is commonly used in the medical field to relieve pain and reduce fever. This compound is structurally related to acetaminophen, a widely used over-the-counter medication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide typically involves the acetylation of 4-aminophenol followed by hydroxylation. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetamidophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-(4-Acetamidophenyl)-N-hydroxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Acetamidophenyl)-N-hydroxyacetamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and reducing fever .

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen (Paracetamol): Structurally similar and also inhibits COX enzymes.

    Ibuprofen: Another COX inhibitor but with a different chemical structure.

    Aspirin: Inhibits COX enzymes and has anti-inflammatory properties.

Uniqueness

2-(4-Acetamidophenyl)-N-hydroxyacetamide is unique in its specific inhibition of COX enzymes without significant anti-inflammatory effects, making it particularly useful for pain and fever management without the gastrointestinal side effects commonly associated with other COX inhibitors .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(4-acetamidophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C10H12N2O3/c1-7(13)11-9-4-2-8(3-5-9)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14)

InChI Key

FGDRCFYUWICTBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NO

Origin of Product

United States

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